乙基(1S,3S,4S,5R)-rel-2-Boc-5-羟基-2-氮杂双环[2.2.1]庚烷-3-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported, but specific synthesis methods for “Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate” are not available in the searched resources .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed, but specific structural data for “Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate” is not available in the searched resources .Chemical Reactions Analysis
Specific chemical reactions involving “Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate” are not available in the searched resources .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed, but specific data for “Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate” is not available in the searched resources .科学研究应用
不对称合成
与所讨论化合物密切相关的2-氮杂双环[2.2.1]庚烷-3-羧酸甲酯和乙酯衍生物已通过Aza-Diels-Alder反应合成。这些反应利用手性亚胺离子环戊二烯,展示了该化学品在双环氨基酸衍生物不对称合成中的作用,该衍生物在药物化学和药物设计中具有潜在应用(Waldmann & Braun, 1991)。
抗疟活性
结构上与查询化合物相似的5-苯基-6-氧杂-1-氮杂双环[3.1.0]己烷-2-羧酸乙酯衍生物已被合成并评估了其对恶性疟原虫的体外活性,突出了此类化合物的潜在抗疟应用(Ningsanont et al., 2003)。
骨架重排研究
该化合物已用于探索酸性条件下骨架重排的研究,提供了对新反应途径和机制的见解。这些研究有助于理解复杂的有机转化及其在合成有机化学中的应用(Kobayashi et al., 1992)。
神经兴奋剂合成
研究还针对从N-Boc 2-甲苯磺酰基-7-氮杂双环[2.2.1]庚二烯合成神经兴奋剂,如3-(羧甲基)吡咯烷-2,4-二羧酸和α-海尼酸,证明了该化合物在开发神经活性物质中的效用(Hodgson, Hachisu, & Andrews, 2005)。
对映选择性合成
该化合物可用作重要药品对映选择性合成中的前体,(S)-美普他嗪的首个对映选择性合成就是一个例子。这突出了其在光学活性药物合成中的作用,这对于开发疗效得到改善且副作用降低的药物至关重要(Babl & Reiser, 2022)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)11-9-6-8(7-10(9)16)15(11)13(18)20-14(2,3)4/h8-11,16H,5-7H2,1-4H3/t8-,9+,10+,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBVUDYZBFDQKN-ZDCRXTMVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1C(=O)OC(C)(C)C)C[C@H]2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。